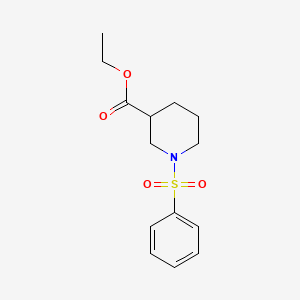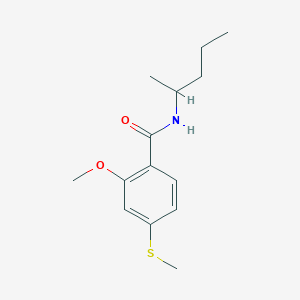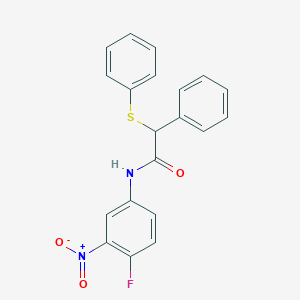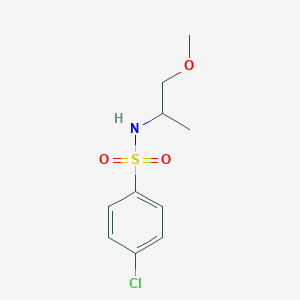![molecular formula C22H30N2O2 B3953186 3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B3953186.png)
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide
描述
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide, also known as Fentanyl, is a synthetic opioid that is used clinically for the management of pain. It is a potent analgesic that is approximately 50-100 times more potent than morphine. In recent years, Fentanyl has gained attention due to its abuse potential and involvement in the opioid epidemic. However, Fentanyl has also been the subject of scientific research due to its unique properties and potential therapeutic applications.
作用机制
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide acts on the central nervous system by binding to opioid receptors. Specifically, it binds to mu-opioid receptors, which are located in various regions of the brain and spinal cord. This binding results in the activation of a signaling pathway that leads to the inhibition of pain signaling and the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to its analgesic properties, this compound can cause respiratory depression, sedation, and nausea. It can also cause changes in heart rate and blood pressure. These effects are dose-dependent and can be influenced by a number of factors, including the individual's age, weight, and medical history.
实验室实验的优点和局限性
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide has a number of advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the use of small doses in experiments. This can reduce the cost of experiments and minimize the potential for side effects. However, this compound also has a narrow therapeutic window, which means that small changes in dose can have significant effects on the individual. This can make it difficult to control for variables in experiments.
List of
未来方向
1. Development of new formulations of 3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide for the management of pain
2. Investigation of the use of this compound in combination with other drugs for the management of pain
3. Study of the long-term effects of this compound use on the central nervous system
4. Investigation of the potential for this compound to be used as an anesthetic in surgical procedures
5. Development of new methods for the delivery of this compound to improve its efficacy and reduce side effects
6. Investigation of the potential for this compound to be used in the treatment of addiction to other opioids
7. Study of the effects of this compound on cognitive function and behavior
8. Investigation of the potential for this compound to be used in the treatment of depression and anxiety disorders
9. Development of new methods for the detection of this compound in biological samples
10. Investigation of the potential for this compound to be used in the treatment of other medical conditions, such as cancer pain.
科学研究应用
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide has been the subject of scientific research due to its unique properties and potential therapeutic applications. One area of research has focused on the development of new formulations of this compound for the management of pain. For example, transdermal patches have been developed that allow for the slow release of this compound over an extended period of time. This has the potential to provide long-lasting pain relief without the need for frequent dosing.
Another area of research has focused on the use of this compound in combination with other drugs for the management of pain. For example, this compound has been used in combination with local anesthetics for the management of postoperative pain. This has the potential to provide more effective pain relief and reduce the need for opioid-based pain management.
属性
IUPAC Name |
3-(furan-2-yl)-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-23-14-5-9-20(17-23)18-24(15-13-19-7-3-2-4-8-19)22(25)12-11-21-10-6-16-26-21/h2-4,6-8,10,16,20H,5,9,11-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDIIMNCUYMUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953111.png)

![5-{2-[(diisopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3953132.png)
![5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide](/img/structure/B3953138.png)
![N-{4-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3953145.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953149.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953170.png)
![N-(4-sec-butylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3953175.png)


![2,2'-[(2-butoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953207.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)